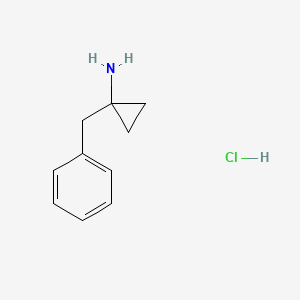

1-Benzylcyclopropan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10(6-7-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRHVKWMJCVUJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639863 | |

| Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29812-94-0 | |

| Record name | Cyclopropanamine, 1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29812-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylcyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylcyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzylcyclopropanamine Hydrochloride: Properties, Mechanism of Action, and Research Applications

Introduction: N-Benzylcyclopropanamine hydrochloride is a significant chemical tool for researchers engaged in drug discovery and development, particularly in the field of drug metabolism. While its nomenclature can be confused with its structural isomer, 1-benzylcyclopropan-1-amine, this guide focuses on the N-substituted variant, a compound renowned for its role as a mechanism-based inactivator of Cytochrome P450 (P450) enzymes. Understanding the interaction of such molecules with P450s is paramount, as these enzymes are responsible for the metabolism of a vast majority of clinically used drugs.[1] Mechanism-based inactivation (MBI) can lead to significant drug-drug interactions (DDIs) and, in some cases, idiosyncratic toxicity.[1][2] This document provides a comprehensive overview of the chemical properties, intricate mechanism of action, and practical applications of N-Benzylcyclopropanamine hydrochloride, serving as a critical resource for scientists aiming to probe P450 function and mitigate metabolic liabilities in drug candidates.

Section 1: Physicochemical Properties

N-Benzylcyclopropanamine hydrochloride is the salt form of N-benzylcyclopropanamine, which enhances its stability and aqueous solubility for experimental use. The core structure consists of a cyclopropylamine moiety with a benzyl group attached to the nitrogen atom.

| Property | Value | Source |

| IUPAC Name | N-benzylcyclopropanamine hydrochloride | |

| Synonyms | N-Cyclopropylbenzylamine HCl, N-Benzylcyclopropanamine HCl | [3][4] |

| CAS Number | 13324-66-8 (Free Base) | [3] |

| Molecular Formula | C₁₀H₁₄ClN | [3] |

| Molecular Weight | 183.68 g/mol | Calculated |

| Free Base MW | 147.22 g/mol | [3] |

| Appearance | Typically a white to off-white solid | |

| Solubility | Soluble in water and polar organic solvents | [5] |

Section 2: Mechanism of Action - Cytochrome P450 Inactivation

The primary utility of N-benzylcyclopropanamine in research stems from its function as a mechanism-based inactivator (also known as a suicide inhibitor) of P450 enzymes.[6] This process is distinct from reversible inhibition because it involves the enzyme catalytically converting the inhibitor into a reactive species that covalently binds to and irreversibly deactivates the enzyme.[1]

The inactivation mechanism is complex and involves several key steps:

-

Initial Binding: The molecule binds to the active site of a P450 enzyme.

-

Enzymatic Bioactivation: The P450 enzyme, particularly its highly reactive Compound I (Cpd I) intermediate, initiates oxidation of the N-benzylcyclopropanamine. While a single electron transfer (SET) was once a proposed mechanism, density functional theory (DFT) calculations suggest that a proton-coupled electron transfer (PCET) is the more energetically favorable pathway.[6] This involves the abstraction of a hydrogen atom from the amine, forming an amino radical intermediate.[6]

-

Radical-Mediated Ring Opening: The highly strained cyclopropane ring in the resulting radical intermediate undergoes rapid scission. This ring-opening acts as a "radical clock" and generates a carbon-centered radical.

-

Covalent Adduction: This newly formed reactive species can then attack the P450 enzyme in several ways:

-

Heme Modification: The radical can covalently bind to the porphyrin macrocycle of the heme prosthetic group, rendering it catalytically incompetent.

-

Apoprotein Modification: Alternatively, the radical can form a covalent bond with an amino acid residue in the enzyme's active site.[1]

-

-

Metabolic Intermediate Complex (MIC) Formation: In addition to covalent binding, cyclopropylamines can inactivate P450s by forming metabolic intermediate complexes.[7] This pathway involves the formation of a nitroso metabolite that coordinates tightly to the heme iron, preventing the binding of oxygen and subsequent substrate turnover.[7]

This dual capacity to be both a substrate and an inactivator makes N-benzylcyclopropanamine a powerful tool for characterizing P450 active sites and catalytic mechanisms.[6]

Section 3: Experimental Protocol - In Vitro P450 Inactivation Assay

To determine the MBI potential of a compound, a standardized in vitro assay using human liver microsomes (HLM) or recombinant P450 enzymes is employed. This protocol is designed to measure the time- and concentration-dependent loss of enzyme activity.

Objective: To determine the kinetic parameters of inactivation, KI (concentration for half-maximal inactivation) and kinact (maximal rate of inactivation).[8]

Materials:

-

Human Liver Microsomes (HLM)

-

Test Compound (N-Benzylcyclopropanamine HCl)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

-

P450 Probe Substrate (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)

-

Acetonitrile with Internal Standard (for quenching)

-

96-well plates, incubator, LC-MS/MS system

Methodology:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and probe substrate in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of HLM and the NADPH regenerating system in phosphate buffer.

-

-

Pre-incubation (Inactivation Step):

-

In a 96-well plate, combine HLM, phosphate buffer, and various concentrations of N-benzylcyclopropanamine (and a vehicle control).

-

Initiate the inactivation reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Primary Incubation (Activity Measurement):

-

Rationale: To accurately measure the remaining enzyme activity, the pre-incubation mixture is diluted significantly (e.g., 10 to 20-fold) into a new plate containing the P450 probe substrate and additional NADPH regenerating system. This dilution effectively stops the inactivation process by lowering the concentration of the inactivator and minimizes any competitive inhibition.

-

Incubate this secondary reaction at 37°C for a short, defined period (e.g., 10 minutes).

-

-

Reaction Termination and Sample Processing:

-

Quench the primary incubation reaction by adding cold acetonitrile containing an analytical internal standard.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant for analysis.

-

-

Analysis:

-

Quantify the amount of metabolite formed from the probe substrate using a validated LC-MS/MS method.

-

-

Data Analysis:

-

For each concentration of the inactivator, plot the natural logarithm of the percent remaining activity against the pre-incubation time. The slope of this line represents the observed rate of inactivation (kobs).

-

Plot the kobs values against the inactivator concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KI and kinact.[8]

-

Section 4: Synthesis and Handling

Synthesis Outline: The parent compound, N-benzylcyclopropanamine, can be synthesized via several established organic chemistry methods. A common approach is reductive amination.[9] This involves reacting benzaldehyde with cyclopropanamine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride or sodium triacetoxyborohydride.

The resulting free base is an oil that can be converted to the hydrochloride salt for improved handling and solubility. This is typically achieved by dissolving the free base in a non-polar solvent, such as diethyl ether, and adding a solution of hydrogen chloride in the same solvent, which causes the salt to precipitate.[10][11]

Safety and Handling: As with any laboratory chemical, proper handling of N-benzylcyclopropanamine hydrochloride is essential. Based on safety data sheets for structurally related amine hydrochlorides, the following precautions should be observed:[12][13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[14]

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[15]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12] The compound may be hygroscopic.

Section 5: Applications in Drug Development

The study of P450 inactivation using tools like N-benzylcyclopropanamine is a cornerstone of modern drug development.[16]

-

Probing Enzyme Mechanisms: It serves as a model inactivator to understand the catalytic mechanisms of different P450 isoforms and to characterize the topology of their active sites.

-

Risk Assessment of New Chemical Entities (NCEs): Early-stage screening for MBI is a critical step in the drug discovery pipeline.[1] Identifying compounds with MBI potential allows medicinal chemists to design new analogues that eliminate this liability, thereby reducing the risk of clinical DDIs.

-

Predicting Drug-Drug Interactions (DDIs): The kinetic parameters (KI and kinact) obtained from in vitro assays can be used in physiologically based pharmacokinetic (PBPK) models to predict the magnitude of potential DDIs in humans.

N-Benzylcyclopropanamine hydrochloride is more than just a chemical reagent; it is a sophisticated probe for exploring the complex world of drug metabolism. Its well-characterized ability to cause mechanism-based inactivation of Cytochrome P450 enzymes provides researchers with an invaluable tool for mechanistic studies and for the proactive mitigation of metabolic risks in drug discovery. A thorough understanding of its properties, mechanism, and the experimental protocols for its use is essential for any scientist working to develop safer and more effective medicines.

References

- Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). In vitro and in vivo assessment of metabolic drug-drug interactions. Pharmacological Reports, 58(4), 443-456. (Note: While not directly cited, this provides context for the importance of DDI studies mentioned in other sources).

- Sigma-Aldrich. (2025). Safety Data Sheet - Benzylamine.

- Bristol-Myers Squibb Company. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25866, N-Cyclopropylbenzenemethanamine. Retrieved from PubChem. [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 104(7), 2048-2050. (Note: Abstract available on ResearchGate). [Link]

- Kent, U. M., Juschyshyn, M. I., & Hollenberg, P. F. (2001). Mechanism-based Inactivation of Cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. Journal of Pharmacology and Experimental Therapeutics, 297(3), 1143-1151.

-

de Meijere, A., Kozhushkov, S. I., & Yufit, D. S. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1374-1378. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6419961, (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. Retrieved from PubChem. [Link]

-

Wang, F., Chen, H., & Liu, Y. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 5. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication. Retrieved from The Royal Society of Chemistry. (Note: This is a general procedure example). [Link]

- Claire Manufacturing. (2021). Safety Data Sheet for a generic chemical product.

-

ResearchGate. (n.d.). Scheme 1: Preparation of 1-(cyclopropyl)cyclopropylamine hydrochloride (4·HCl). Retrieved from ResearchGate. [Link]

-

ResearchGate. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Retrieved from ResearchGate. [Link]

-

Kalgutkar, A. S., Obach, R. S., & Maurer, T. S. (2007). Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions. Current Drug Metabolism, 8(5), 407-447. [Link]

-

Shahsavari, A., & Hirao, H. (2021). Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. Chemical Research in Toxicology, 34(4), 999-1025. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16247869, 1-Cyclopropylethylamine hydrochloride. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91827884, 4-cyclopropylnaphthalen-1-aMine hydrochloride. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708049, Cyclopropylamine hydrochloride. Retrieved from PubChem. [Link]

-

ChemBK. (n.d.). N-BENZYL-N-CYCLOPROPYLAMINE. Retrieved from ChemBK. [Link]

Sources

- 1. Mechanism-based inactivation of cytochrome P450 enzymes: chemical mechanisms, structure-activity relationships and relationship to clinical drug-drug interactions and idiosyncratic adverse drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. images.thdstatic.com [images.thdstatic.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Non-clinical studies required for new drug development - Part I: early in silico and in vitro studies, new target discovery and validation, proof of principles and robustness of animal studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Benzylcyclopropan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of medicinal chemistry, the cyclopropyl moiety is a privileged structural motif, renowned for its ability to impart unique conformational constraints and metabolic stability to drug candidates. When coupled with a benzylamine scaffold, as in 1-benzylcyclopropan-1-amine, it presents a compelling building block for exploring new chemical space in drug discovery. This guide is intended to provide a comprehensive technical overview of 1-benzylcyclopropan-1-amine hydrochloride, a compound of interest for researchers engaged in the synthesis of novel therapeutics.

It is important to note at the outset that while the free base, 1-benzylcyclopropanamine, is documented, specific and extensive experimental data for its hydrochloride salt is not widely available in peer-reviewed literature. Consequently, this guide synthesizes established principles of organic chemistry and draws inferences from closely related analogues to present a robust and practical framework for working with this compound.

Section 1: Core Compound Identity and Properties

Chemical Structure and CAS Number

The foundational step in understanding any chemical entity is to establish its precise identity. For 1-benzylcyclopropan-1-amine and its hydrochloride salt, there is a nuance regarding the Chemical Abstracts Service (CAS) number.

-

1-Benzylcyclopropan-1-amine (Free Base):

-

This compound:

-

CAS Number: A specific CAS number for the hydrochloride salt is not consistently reported in major chemical databases. It is common practice in such cases to reference the CAS number of the free base (27067-03-4) for procurement and in literature.

-

Molecular Formula: C₁₀H₁₄ClN

-

It is crucial for researchers to specify the hydrochloride salt form in all experimental records and procurement orders to avoid ambiguity.

Physicochemical Properties (Predicted and Inferred)

Due to the limited availability of experimental data for the hydrochloride salt, the following table includes predicted values and properties inferred from similar chemical structures. These values should be considered as estimates and should be experimentally verified.

| Property | Value (Estimated) | Rationale/Source |

| Molecular Weight | 183.67 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar amine hydrochlorides |

| Melting Point | >200 °C (with decomposition) | Inferred from related cyclopropylamine hydrochlorides |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in non-polar organic solvents. | Typical for amine hydrochloride salts |

| pKa (of the conjugate acid) | 9.0 - 10.0 | Estimated based on the pKa of similar primary amines |

Section 2: Synthesis and Characterization

The synthesis of this compound can be approached through several established synthetic routes for 1-substituted cyclopropylamines. A plausible and efficient method involves the cyclopropanation of benzyl cyanide followed by reduction.

Proposed Synthetic Pathway

A logical and experimentally feasible synthesis is a two-step process starting from benzyl cyanide.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Self-Validating)

This protocol is based on well-established chemical transformations and includes in-process checks to ensure the successful progression of the reaction.

Step 1: Synthesis of 1-Benzylcyclopropane-1-carbonitrile (Intermediate)

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

-

Reagent Charging: The flask is charged with a strong base, such as sodium hydride (1.2 equivalents), suspended in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Addition of Starting Material: Benzyl cyanide (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to ensure complete deprotonation.

-

Cyclopropanation: 1,2-Dibromoethane (1.1 equivalents) is added dropwise to the reaction mixture. The reaction is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 1-benzylcyclopropane-1-carbonitrile.

-

Causality: The use of a strong, non-nucleophilic base is critical to deprotonate the benzylic position of benzyl cyanide, forming a carbanion that acts as the nucleophile in the subsequent cyclization with 1,2-dibromoethane. Anhydrous conditions are essential to prevent quenching of the carbanion.

-

Step 2: Reduction and Hydrochloride Salt Formation

-

Reduction Setup: A flame-dried round-bottom flask is charged with a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Intermediate: The purified 1-benzylcyclopropane-1-carbonitrile from Step 1, dissolved in anhydrous diethyl ether, is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The reaction mixture is then stirred at room temperature or gently refluxed until the nitrile group is fully reduced, as monitored by TLC or IR spectroscopy (disappearance of the C≡N stretch).

-

Quenching and Isolation of Free Base: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting granular precipitate is filtered off, and the ethereal solution containing the free amine is dried over anhydrous potassium carbonate.

-

Hydrochloride Salt Formation: The dried ethereal solution of 1-benzylcyclopropan-1-amine is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete.

-

Final Product Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.

-

Causality: LiAlH₄ is a potent reducing agent capable of reducing the carbon-nitrogen triple bond of the nitrile to a primary amine. The formation of the hydrochloride salt not only aids in the purification and isolation of the final product but also enhances its stability and water solubility, which is often desirable for biological testing.

-

Analytical Characterization

A comprehensive characterization of the final product is essential to confirm its identity and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the diastereotopic protons of the cyclopropyl ring. The amine protons may appear as a broad singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclopropyl ring, and the methylene carbons of the cyclopropyl ring. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak for the free base (C₁₀H₁₃N) upon deprotonation in the ion source. |

| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the ammonium salt, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for C₁₀H₁₄ClN. |

Section 3: Applications in Drug Discovery and Development

The 1-benzylcyclopropan-1-amine scaffold is a valuable building block in medicinal chemistry due to the unique properties conferred by the cyclopropyl ring.

Role as a Bioisostere

The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a phenyl ring or a gem-dimethyl group. This substitution can lead to improved metabolic stability, enhanced potency, and altered selectivity for biological targets.

Potential Therapeutic Areas

While specific biological activity for this compound is not extensively reported, derivatives of cyclopropylamines have shown promise in a variety of therapeutic areas, including:

-

Neuroscience: As modulators of neurotransmitter receptors and transporters.

-

Oncology: As components of novel anti-cancer agents.

-

Infectious Diseases: As scaffolds for the development of new antibacterial and antiviral drugs.

Logical Workflow for Drug Discovery Application

Caption: A logical workflow for the application of this compound in a drug discovery program.

Section 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Section 5: Conclusion and Future Outlook

This compound represents a chemical entity with significant potential for the development of novel therapeutics. While a comprehensive body of literature on this specific molecule is yet to be established, the foundational principles of its synthesis, characterization, and application are well-understood within the broader context of medicinal chemistry. This guide provides a scientifically sound framework for researchers to confidently work with this compound. It is our hope that this document will stimulate further investigation into the properties and applications of this compound, ultimately contributing to the advancement of drug discovery and development.

References

-

PubChemLite. This compound (C10H13N). [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

-

Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]

Sources

An In-depth Technical Guide to 1-Benzylcyclopropan-1-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 1-benzylcyclopropan-1-amine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development. The document delves into its core molecular structure, physicochemical properties, and detailed methodologies for its synthesis and purification. Furthermore, it outlines rigorous analytical techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The guide also explores the compound's applications, particularly the role of the cyclopropylamine moiety in modulating pharmacological activity. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights to facilitate further research and application.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropylamine structural motif is a cornerstone in modern medicinal chemistry, renowned for its ability to impart unique and desirable pharmacological properties to therapeutic agents.[1][2] The inherent ring strain of the cyclopropane ring enhances chemical reactivity, while its rigid structure provides a valuable scaffold for designing molecules with specific conformational requirements.[2] This unique combination of properties has led to the incorporation of cyclopropylamine and its derivatives into a wide range of pharmaceuticals, including antidepressants, antivirals, and anticancer compounds.[1][3] this compound, as a specific derivative, presents a compelling scaffold for further exploration in drug discovery programs. Its structure combines the lipophilic benzyl group with the conformationally constrained cyclopropylamine, offering a versatile platform for developing novel therapeutic agents.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical properties of this compound is fundamental to its application in drug design and development.

Molecular Structure

The core structure of 1-benzylcyclopropan-1-amine consists of a cyclopropane ring with a benzyl group and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its stability and aqueous solubility.

| Property | Value | Source |

| Molecular Formula | C10H14ClN | PubChem[4] |

| Molecular Weight | 183.68 g/mol | PubChem[4] |

| IUPAC Name | 1-(benzyl)cyclopropan-1-amine;hydrochloride | PubChem[4] |

| SMILES | C1CC1(CC2=CC=CC=C2)N.Cl | PubChem[4] |

| InChI | InChI=1S/C10H13N.ClH/c11-10(6-7-10)8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | PubChem[4] |

A 2D representation of the molecular structure is provided below.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value | Source |

| XLogP3 | 2.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[6] |

| Rotatable Bond Count | 2 | PubChem[5] |

| Exact Mass | 183.0814775 g/mol | PubChem[5] |

| Monoisotopic Mass | 183.0814775 g/mol | PubChem[5] |

| Topological Polar Surface Area | 26 Ų | PubChem[5][6] |

| Heavy Atom Count | 12 | PubChem[5] |

Note: These values are computationally predicted and should be experimentally verified.

Synthesis and Purification

The synthesis of this compound can be approached through various synthetic routes. A common and effective method involves the reductive amination of 1-benzylcyclopropanecarbaldehyde or the Kulinkovich reaction.[3] A generalized, scalable laboratory procedure is outlined below.

Synthetic Workflow

Caption: Generalized synthetic workflow for 1-benzylcyclopropan-1-amine HCl.

Detailed Experimental Protocol

Materials:

-

Benzyl cyanide

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (in diethyl ether)

-

Hydrochloric acid (ethereal solution)

-

Anhydrous diethyl ether

-

Anhydrous dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

Step 1: Synthesis of 1-Benzylcyclopropan-1-amine [3]

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous diethyl ether and benzyl cyanide.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add titanium(IV) isopropoxide to the stirred solution.

-

After 15 minutes, add ethylmagnesium bromide dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding water at 0 °C.

-

Filter the resulting mixture through a pad of celite, washing with diethyl ether.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-benzylcyclopropan-1-amine.

Step 2: Formation of the Hydrochloride Salt [7]

-

Dissolve the crude 1-benzylcyclopropan-1-amine in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring at 0 °C for 1 hour.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 3: Purification by Recrystallization [7]

-

Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[8][9]

Sample Preparation Protocol: [9]

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Expected ¹H NMR Spectral Data (Predicted):

-

Aromatic Protons (C₆H₅): Multiplet in the range of δ 7.2-7.4 ppm.

-

Benzyl Protons (CH₂): Singlet around δ 2.8-3.0 ppm.

-

Cyclopropane Protons (CH₂-CH₂): Multiplets in the range of δ 0.8-1.2 ppm.

-

Amine Protons (NH₃⁺): Broad singlet, chemical shift is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data (Predicted):

-

Aromatic Carbons: Resonances in the range of δ 125-140 ppm.

-

Benzyl Carbon (CH₂): Resonance around δ 45-50 ppm.

-

Quaternary Cyclopropane Carbon (C-NH₃⁺): Resonance around δ 35-40 ppm.

-

Cyclopropane Carbons (CH₂-CH₂): Resonances in the range of δ 10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[10][11]

Analytical Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI).

Expected Mass Spectrum:

-

The primary ion observed will be the molecular ion [M+H]⁺, corresponding to the free base, at an m/z value of approximately 148.11.[4]

Applications in Drug Development

The unique structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The cyclopropylamine moiety is a known pharmacophore in several classes of drugs, including monoamine oxidase (MAO) inhibitors.[1] The benzyl group provides a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Potential as a Core Scaffold

Caption: Potential therapeutic applications of the core scaffold.

The rigid cyclopropane ring can help to lock the conformation of the molecule, potentially leading to higher affinity and selectivity for its biological target. The lipophilic benzyl group can enhance membrane permeability and facilitate entry into the central nervous system, which is advantageous for drugs targeting neurological disorders.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: May cause skin and eye irritation.[12] Harmful if swallowed or in contact with skin.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[14]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[14] Wash thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][14]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.[12][14][15]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its unique structural and physicochemical properties, stemming from the combination of a benzyl group and a cyclopropylamine moiety, make it a valuable scaffold for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular structure, synthesis, characterization, and potential applications, offering a solid foundation for researchers and drug development professionals to build upon. Further investigation into the pharmacological activities of derivatives of this compound is warranted and could lead to the discovery of new and effective medicines.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

-

PubChemLite. This compound (C10H13N). [Link]

-

Safety Data Sheet. (2021-07-07). [Link]

-

Wikipedia. Cyclopropylamine. [Link]

-

de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1931-1936. [Link]

-

Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(3), 534-538. [Link]

-

PubChem. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride. [Link]

- Google Patents. Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

PubChem. 1-Cyclopropylethylamine hydrochloride. [Link]

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [Link]

- Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.

-

ChemBK. N-Benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. [Link]

-

PubChem. Benzyloxyamine hydrochloride. [Link]

-

PubMed. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]

-

PubChemLite. 1,2-dimethylcyclopropan-1-amine hydrochloride (C5H11N). [Link]

-

ResearchGate. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

PubMed Central. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

-

PubChem. Cyclobenzaprine Hydrochloride. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. nbinno.com [nbinno.com]

- 3. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C10H13N) [pubchemlite.lcsb.uni.lu]

- 5. 1-(2-Chlorobenzyl)cyclopropanamine hydrochloride | C10H12ClN | CID 23106132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclopropylethylamine hydrochloride | C5H12ClN | CID 16247869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. images.thdstatic.com [images.thdstatic.com]

- 13. (1S,2R)-2-phenylcyclopropan-1-amine hydrochloride | C9H12ClN | CID 6419961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 1-Benzylcyclopropan-1-amine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 1-benzylcyclopropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and practical considerations for successful synthesis.

Introduction: The Significance of the 1-Benzylcyclopropan-1-amine Moiety

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, prized for its unique conformational constraints and metabolic stability.[1][2] The incorporation of a benzyl group at the quaternary center of the cyclopropane ring introduces lipophilicity and potential for aromatic interactions, making 1-benzylcyclopropan-1-amine a key intermediate for a diverse range of pharmacologically active compounds. This guide will explore two robust synthetic routes to its hydrochloride salt, a stable and readily handleable form of the amine.

Primary Synthetic Pathway: From Nitrile Precursor

The most direct and widely applicable synthesis of this compound commences with the corresponding nitrile, 1-benzylcyclopropane-1-carbonitrile. This pathway is favored for its high efficiency and the commercial availability of starting materials.

Synthesis of the Key Intermediate: 1-Benzylcyclopropane-1-carbonitrile

The cornerstone of this pathway is the efficient construction of the 1-benzylcyclopropane-1-carbonitrile core. A reliable method involves the phase-transfer-catalyzed alkylation of benzyl cyanide with 1,2-dibromoethane.[3][4]

Experimental Protocol:

-

To a stirred solution of benzyl cyanide (1.0 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq) in a suitable solvent (e.g., toluene), add a concentrated aqueous solution of sodium hydroxide (50% w/v).

-

Heat the mixture to a moderate temperature (e.g., 60-70 °C).

-

Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture.

-

Maintain the reaction at the same temperature, monitoring for the disappearance of the starting material by an appropriate analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford pure 1-benzylcyclopropane-1-carbonitrile.

The causality behind this experimental choice lies in the use of a phase-transfer catalyst, which facilitates the transport of the hydroxide anion into the organic phase to deprotonate the benzyl cyanide, forming a reactive carbanion. This carbanion then undergoes a tandem alkylation with 1,2-dibromoethane to construct the cyclopropane ring.

Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. For this step, lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent.[5][6][7][8]

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 eq) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 1-benzylcyclopropane-1-carbonitrile (1.0 eq) in the same dry solvent to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed (monitor by TLC or GC-MS).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with the reaction solvent.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 1-benzylcyclopropan-1-amine.

The choice of LiAlH₄ is predicated on its high reactivity, which ensures a complete and clean reduction of the nitrile to the amine.[6] The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its more stable and crystalline hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude 1-benzylcyclopropan-1-amine in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.

This straightforward acid-base reaction provides a convenient method for purification and long-term storage of the target compound.

Alternative Synthetic Pathway: Via Curtius Rearrangement

An alternative and equally viable route to 1-benzylcyclopropan-1-amine involves the Curtius rearrangement of a carboxylic acid derivative. This pathway is particularly useful when the corresponding carboxylic acid is more readily accessible than the nitrile.[9][10][11][12][13][14][15]

Synthesis of the Key Intermediate: 1-Benzylcyclopropane-1-carboxylic Acid

The synthesis of 1-benzylcyclopropane-1-carboxylic acid can be achieved through the hydrolysis of the corresponding nitrile, prepared as described in the primary pathway.

Experimental Protocol:

-

To a solution of 1-benzylcyclopropane-1-carbonitrile (1.0 eq) in a suitable solvent (e.g., ethanol), add a concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Heat the mixture to reflux and monitor the reaction for the disappearance of the nitrile and the formation of the carboxylate salt.

-

Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., concentrated hydrochloric acid) to a pH of approximately 1-2.

-

Extract the carboxylic acid product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzylcyclopropane-1-carboxylic acid.

Curtius Rearrangement to the Amine

The Curtius rearrangement provides a reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[13][14] The reaction proceeds through an isocyanate intermediate.

Experimental Protocol:

-

To a stirred solution of 1-benzylcyclopropane-1-carboxylic acid (1.0 eq) in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) (1.1 eq) and a tertiary amine base such as triethylamine (1.2 eq).

-

Heat the reaction mixture to a temperature sufficient to induce the rearrangement (typically 80-110 °C). The progress of the reaction can be monitored by the evolution of nitrogen gas.

-

After the rearrangement is complete, cool the reaction mixture.

-

The resulting isocyanate can be trapped in situ with a suitable nucleophile. For the synthesis of the primary amine, the isocyanate is typically hydrolyzed by the addition of aqueous acid (e.g., hydrochloric acid).

-

Heat the mixture to effect hydrolysis and decarboxylation of the intermediate carbamic acid.

-

After cooling, neutralize the excess acid and extract the product amine into an organic solvent.

-

Dry the organic layer and concentrate to obtain the crude 1-benzylcyclopropan-1-amine.

The use of DPPA is a common and safe method for generating the acyl azide in situ, avoiding the isolation of potentially explosive intermediates.

Formation of the Hydrochloride Salt

The hydrochloride salt is formed using the same procedure as described in the primary pathway.

Comparative Analysis of Synthetic Pathways

| Feature | Primary Pathway (from Nitrile) | Alternative Pathway (from Carboxylic Acid) |

| Overall Yield | Generally high | Can be slightly lower due to the additional hydrolysis step |

| Atom Economy | Good | Lower due to the loss of a carbon atom as CO₂ |

| Reagent Safety | Requires handling of LiAlH₄ (pyrophoric) | Requires handling of azides (potentially explosive) |

| Scalability | Readily scalable | Scalable with appropriate safety precautions |

| Versatility | Direct route to the amine | Allows for the synthesis of other derivatives from the isocyanate intermediate (e.g., carbamates, ureas) |

Visualizing the Synthetic Workflows

Primary Pathway: Nitrile Reduction

Caption: Workflow for the primary synthesis of 1-benzylcyclopropan-1-amine HCl.

Alternative Pathway: Curtius Rearrangement

Caption: Workflow for the alternative synthesis via Curtius rearrangement.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, each with its own set of advantages and considerations. The choice between the nitrile reduction pathway and the Curtius rearrangement will depend on factors such as the availability of starting materials, desired scale, and safety infrastructure. Both pathways, when executed with precision and adherence to the principles outlined in this guide, provide reliable access to this important synthetic intermediate.

References

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Research. [Link]

-

National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

-

Study Mind. Amines - Nitriles (A-Level Chemistry). [Link]

-

LibreTexts. 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Chemguide. reduction of nitriles. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

- Google Patents. EP0205403B1 - Process for the manufacture of cyclopropylamine.

-

National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]

-

ResearchGate. The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. [Link]

-

Grokipedia. Lossen rearrangement. [Link]

-

European Patent Office. Process for the manufacture of cyclopropylamine - EP 0205403 B1. [Link]

-

National Center for Biotechnology Information. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. National Institutes of Health. [Link]

-

ACS Publications. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters. [Link]

-

Wikipedia. Lossen rearrangement. [Link]

-

PubMed. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]

-

Thieme Connect. Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. [Link]

-

Wikipedia. Curtius rearrangement. [Link]

-

Wikipedia. Reductive amination. [Link]

-

National Center for Biotechnology Information. 1-Benzoyl-N-phenylcyclopropanecarboxamide. National Institutes of Health. [Link]

-

ResearchGate. Reductive addition of amines to cyclopropyl ketones. [Link]

-

Wikipedia. Hofmann rearrangement. [Link]

-

PubMed. 1-Benzoyl-N-phenyl-cyclo-propane-carboxamide. [Link]

- Google Patents.

-

Unacademy. What Is Lossen Rearrangement? [Link]

-

Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. [Link]

-

YouTube. Hofmann Rearrangement. [Link]

-

Chemistry Steps. Hofmann Rearrangement. [Link]

-

Wikipedia. Schmidt reaction. [Link]

-

ResearchGate. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. [Link]

-

PubMed. Advances in the Synthesis of Cyclopropylamines. [Link]

-

Royal Society of Chemistry. A base-mediated self-propagative Lossen rearrangement of hydroxamic acids for the efficient and facile synthesis of aromatic and aliphatic primary amines. Organic & Biomolecular Chemistry. [Link]

-

Organic Chemistry Portal. Schmidt Reaction. [Link]

-

ACS Publications. The Behavior of Cyclopropyl Ketones in the Schmidt Reaction. Journal of the American Chemical Society. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. studymind.co.uk [studymind.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. Advances in the Synthesis of Cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of 1-Benzylcyclopropan-1-amine Hydrochloride: A Mechanistic Deep Dive

Introduction

1-Benzylcyclopropan-1-amine and its hydrochloride salt are valuable structural motifs in medicinal chemistry and drug development. The unique combination of a strained cyclopropane ring and a benzylic amine confers specific conformational constraints and physicochemical properties that are often sought after in the design of novel therapeutic agents. Understanding the mechanistic underpinnings of its synthesis is crucial for process optimization, impurity profiling, and the development of scalable, robust manufacturing routes.

This technical guide provides an in-depth exploration of the primary synthetic pathways to 1-benzylcyclopropan-1-amine hydrochloride. We will dissect the core reaction mechanisms, emphasizing the causality behind experimental choices and providing field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 1-benzylcyclopropan-1-amine can be approached through several distinct strategies. The choice of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. Two of the most prevalent and mechanistically insightful pathways are:

-

Reductive Amination of a Cyclopropyl Ketone: A direct and often high-yielding approach where a suitable cyclopropyl ketone is reacted with benzylamine in the presence of a reducing agent.

-

Titanium-Mediated Cyclopropanation of a Nitrile (Kulinkovich-Szymoniak Reaction) followed by N-Alkylation: A powerful method for constructing the primary cyclopropylamine core, which is subsequently functionalized with a benzyl group.

This guide will focus primarily on the detailed mechanism of the reductive amination pathway due to its directness in forming the target molecule. The principles of the Kulinkovich-Szymoniak reaction will also be discussed as a key alternative for constructing the core scaffold.

Part 1: The Reductive Amination Pathway - A Step-by-Step Mechanistic Analysis

Reductive amination is a cornerstone of amine synthesis, combining the formation of a C-N bond with a subsequent reduction in a single pot.[1][2] For the synthesis of 1-benzylcyclopropan-1-amine, the most direct approach involves the reaction of cyclopropanone with benzylamine.

The overall transformation can be summarized as follows:

The reaction proceeds through two key stages:

-

Formation of an imine or enamine intermediate.

-

Reduction of the intermediate to the final amine.

Stage 1: Imine/Enamine Formation

The initial reaction between cyclopropanone and benzylamine under mildly acidic or neutral conditions leads to the formation of a hemiaminal intermediate, which then dehydrates to form an iminium ion. This ion can then deprotonate to form either an imine or an enamine.[3][4]

Figure 1: General workflow for the reductive amination of cyclopropanone with benzylamine.

The Mechanistic Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbonyl carbon of cyclopropanone. This is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral hemiaminal (or carbinolamine) intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen pushes down to form a C=N double bond, expelling a molecule of water and forming a resonance-stabilized iminium ion.

-

Deprotonation: A base (which can be another molecule of benzylamine or the solvent) removes a proton from the nitrogen to yield the neutral imine. While an enamine could also form, the imine is generally the major intermediate in this case.

Stage 2: Reduction of the Imine

The iminium ion/imine formed in situ is then reduced to the final amine. The choice of reducing agent is critical for the success of the reaction.

| Reducing Agent | Characteristics & Rationale |

| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective. It is particularly effective at reducing protonated imines (iminium ions) at acidic pH while not readily reducing ketones or aldehydes. This prevents the side reaction of reducing the starting cyclopropanone. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Another mild and selective reagent. It is often preferred as it is less toxic than NaBH₃CN and can be used in a wider range of solvents.[5] |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | A "green" and atom-economical method. This approach is highly effective but may require specialized high-pressure equipment. It can sometimes lead to over-alkylation or other side reactions if not carefully controlled.[2][6] |

Mechanism of Reduction (with NaBH₃CN):

The iminium ion is the key species that is reduced. The hydride (H⁻) from sodium cyanoborohydride acts as a nucleophile and attacks the electrophilic carbon of the C=N bond, breaking the pi bond and forming the final C-N single bond of 1-benzylcyclopropan-1-amine.

Figure 3: Simplified mechanism of the Kulinkovich-Szymoniak reaction.

Following the formation of the primary cyclopropylamine, N-benzylation can be achieved through standard methods, such as reductive amination with benzaldehyde or direct alkylation with benzyl bromide.

Part 3: Final Step - Hydrochloride Salt Formation

Once the free base, 1-benzylcyclopropan-1-amine, has been synthesized and purified, the final step is the formation of the hydrochloride salt. This is a straightforward acid-base reaction.

Protocol:

-

The purified 1-benzylcyclopropan-1-amine is dissolved in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

A solution of hydrogen chloride (HCl) in the same or a miscible solvent is added dropwise, or gaseous HCl is bubbled through the solution.

-

The protonation of the basic amine nitrogen by HCl is typically exothermic and results in the precipitation of the ammonium salt, this compound, as a solid.

-

The solid salt is then isolated by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

The formation of the hydrochloride salt often improves the compound's stability, crystallinity, and aqueous solubility, which are desirable properties for pharmaceutical applications. [7]

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes, with reductive amination representing the most direct and convergent approach. A thorough understanding of the underlying mechanisms—from the initial nucleophilic attack and iminium formation in reductive amination to the generation of the key titanacyclopropane intermediate in the Kulinkovich-Szymoniak reaction—is paramount for troubleshooting, optimizing, and scaling up the synthesis. The final salt formation is a critical step for isolating and formulating the active pharmaceutical ingredient. This guide provides the foundational mechanistic knowledge to empower researchers in the rational design and execution of synthetic strategies for this important class of molecules.

References

-

de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-mediated syntheses of cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033–2055. [Link]

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. [Link]

-

Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

-

Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Kulinkovich reaction. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Kulinkovich Cyclopropanation. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Kulinkovich reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

-

Master Organic Chemistry. (2022, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

MDPI. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Retrieved from [Link]

-

FKIT. (2018). Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Benzylcyclopropan-1-amine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Benzylcyclopropan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis and practical methodologies for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust framework for its analysis.

Introduction

This compound is a primary amine salt containing a unique combination of a benzyl group, a cyclopropyl ring, and a protonated amine. This structural arrangement presents interesting spectroscopic features that are critical for its unequivocal identification and characterization. Accurate spectroscopic data is paramount for confirming the identity, purity, and structure of this compound in research and development settings. This guide provides the foundational knowledge and practical protocols to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl and cyclopropyl groups, as well as the amine protons. The hydrochloride salt form will influence the chemical shift and appearance of the amine protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H | The five protons on the phenyl ring will likely appear as a complex multiplet. |

| Benzylic (CH₂) | ~2.8 - 3.2 | Singlet | 2H | The methylene protons adjacent to the aromatic ring and the cyclopropyl group. |

| Amine (NH₃⁺) | 8.0 - 9.0 | Broad Singlet | 3H | The protons on the nitrogen are expected to be downfield and broad due to proton exchange and quadrupolar coupling with nitrogen. Their chemical shift can be concentration and solvent dependent.[1] |

| Cyclopropyl (CH₂) | 0.5 - 1.5 | Multiplets | 4H | The diastereotopic methylene protons of the cyclopropyl ring will exhibit complex splitting patterns due to geminal and cis/trans vicinal coupling.[2][3] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic (C₆H₅) | 125 - 140 | Multiple signals are expected for the aromatic carbons. |

| Benzylic (CH₂) | 40 - 50 | The carbon of the methylene bridge. |

| Quaternary Cyclopropyl (C) | 30 - 40 | The carbon of the cyclopropyl ring attached to the amine and benzyl groups. |

| Methylene Cyclopropyl (CH₂) | 10 - 20 | The two methylene carbons of the cyclopropyl ring.[4] |

Experimental Protocol for NMR Analysis

A robust protocol is essential for acquiring high-quality NMR data.

Sample Preparation:

-

Solvent Selection: Due to the hydrochloride salt nature of the analyte, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is also an excellent choice for amine salts as it can help in observing the N-H protons.[1]

-

Concentration: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.[5][6][7]

-

Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.[8]

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR. If using a solvent without TMS, a small amount can be added, or the residual solvent peak can be used as a secondary reference.[7]

Data Acquisition:

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, especially for resolving the complex multiplets of the cyclopropyl and aromatic protons.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. The amine protons can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH₃⁺ peak should disappear due to proton-deuterium exchange.[9][10]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time or a more concentrated sample may be necessary.[5]

-

2D NMR: For unambiguous assignment of all proton and carbon signals, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes will be those of the amine salt, the aromatic ring, and the cyclopropyl group.

Characteristic IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine Salt) | 2800 - 3200 | Strong, Broad | This broad absorption is characteristic of the N-H stretching vibrations in a primary ammonium salt (R-NH₃⁺).[11] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | C-H stretching vibrations of the sp² hybridized carbons in the benzene ring. |

| C-H Stretch (Cyclopropyl) | ~3080 | Medium | The C-H stretching frequency in cyclopropanes is typically higher than in other alkanes.[4] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H stretching of the benzylic methylene group. |

| N-H Bend (Amine Salt) | 1500 - 1600 | Medium | Asymmetric and symmetric bending vibrations of the NH₃⁺ group.[11] |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak | A series of absorptions characteristic of the benzene ring. |

| C-N Stretch | 1000 - 1250 | Medium | The carbon-nitrogen stretching vibration. |

| Cyclopropane Ring Deformation | ~1020 | Medium | A characteristic "breathing" mode of the cyclopropane ring.[4] |

Experimental Protocol for IR Analysis

Sample Preparation:

-

KBr Pellet Method:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Nujol Mull Method:

-

Grind a small amount of the sample to a fine powder.[12]

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth paste.[12][13]

-

Spread the mull between two salt plates (e.g., NaCl or KBr). This method will introduce C-H absorption bands from the Nujol, which may obscure some signals in the aliphatic C-H stretching region.[13]

-

Data Acquisition:

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the salt plates if using the mull method).

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. The instrument's software will automatically ratio the sample spectrum to the background.[4]

Mass Spectrometry (MS)